molecular formula C18H17N3O3 B8371811 N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

N-(4-hydroxyphenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide

Cat. No. B8371811
M. Wt: 323.3 g/mol
InChI Key: RELHRQFTJMEODJ-UHFFFAOYSA-N
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Patent
US09326975B2

Procedure details

To a solution of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid (1.70 g, 7.35 mmol), HOAT (1.2 g, 8.82 mmol), and EDCI (1.68 g, 8.82 mmol) in DMF (40 mL) was added Et3N (2.6 mL, 18.38 mmol) drop wise. The solution was stirred at rt for 20 minutes, then a solution of 4-aminophenol (994 mg, 9.11 mmol) in DMF (6 mL) was added drop wise to the reaction system. The reaction was heated at 70° C. for 5 hours, then concentrated to 2 mL in vacuo, and diluted with water (50 mL). The precipitate was collected by filtration, washed with water (5 mL) and dried. The crude product was washed with DCM (20 mL) to give the title compound as a brown solid (2.02 g, 85%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
994 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([OH:10])=O)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1C=NC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.CCN(CC)CC.[NH2:46][C:47]1[CH:52]=[CH:51][C:50]([OH:53])=[CH:49][CH:48]=1>CN(C=O)C>[OH:53][C:50]1[CH:51]=[CH:52][C:47]([NH:46][C:8]([C:5]2[C:4](=[O:11])[N:3]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:2]([CH3:1])[C:6]=2[CH3:7])=[O:10])=[CH:48][CH:49]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
1.68 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
2.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
994 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 70° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 2 mL in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (5 mL)
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The crude product was washed with DCM (20 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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